molecular formula C17H16O4 B5534521 3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one

3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one

Cat. No. B5534521
M. Wt: 284.31 g/mol
InChI Key: IRHALWJVYZFURZ-UHFFFAOYSA-N
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Description

The compound "3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one" is a derivative of the benzo[c]chromen-6-one family, which has been subject to numerous studies due to its potential biological activities and chemical properties. Its synthesis and properties are of interest in the fields of organic and medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[c]chromen-6-one derivatives often involves multicomponent reactions, cyclization, and the use of catalysts under solvent-free conditions for enhanced reaction efficiency and environmental friendliness. One method involves the one-pot synthesis using Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, showcasing a rapid synthetic route for producing novel benzo[c]chromen-6-one molecules with various substituents (Poudel & Lee, 2014).

Molecular Structure Analysis

Molecular structure analysis of benzo[c]chromen-6-one derivatives reveals significant insights into their conformation and electronic properties. For example, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a related compound, was structurally characterized, indicating a slightly twisted 4H-chromen-4-one segment, contributing to its biological activity (Okasha et al., 2022).

Chemical Reactions and Properties

Benzo[c]chromen-6-ones undergo various chemical reactions, including cyclization and lactonization, to produce diverse derivatives. A novel approach for the synthesis of these compounds involves a tandem photo-thermal-photo reaction sequence, demonstrating the versatility and potential for functionalization of these molecules (Zhang et al., 2016).

Scientific Research Applications

Phosphodiesterase II Inhibition

3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one and its derivatives have been explored for their potential as phosphodiesterase II (PDE2) inhibitors. A study highlighted the synthesis of several derivatives and their biological evaluation. The compounds were tested for their inhibitory activity against PDE2, a significant enzyme involved in various cellular processes. The study utilized the AlphaScreen kit method to determine the PDE2 inhibitory activity in vitro. The results indicated that the composition of the R groups in these compounds notably affected their PDE2 inhibitory activities. Specifically, compounds with R groups containing less than five carbons exhibited relatively good PDE2 inhibitory activity. However, despite some promising results, further modifications of the compounds were deemed necessary to enhance their efficacy. The study also included detailed methods for synthesis and molecular docking, indicating a comprehensive approach to understanding the interaction of these compounds with the enzyme​​.

Potential in Treating Neurodegenerative Diseases

6H-benzo[c]chromen-6-one derivatives, including 3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one, have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s Disease. This research is grounded in the observation that these compounds are the main bioavailable metabolites of ellagitannins and have been recognized as biomarkers in various nutrition sources. Their role as cognitive enhancers in folk medicine, particularly in the treatment of Alzheimer’s Disease, has been a point of interest. The derivatives have been evaluated as potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in the pathogenesis of Alzheimer’s and other neurodegenerative conditions​​.

Safety and Hazards

The safety data sheet for “3-methoxy-6H-benzo[c]chromen-6-one” indicates that it is harmful if swallowed . It advises against eating, drinking, or smoking when using this product .

Future Directions

There’s ongoing research into the synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one derivatives . These studies could lead to the development of new therapeutic agents.

properties

IUPAC Name

8-methoxy-3-propan-2-yloxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-10(2)20-12-5-7-14-13-6-4-11(19-3)8-15(13)17(18)21-16(14)9-12/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHALWJVYZFURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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